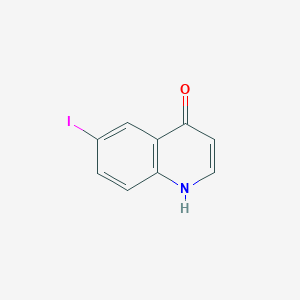

6-Iodoquinolin-4-ol

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of 6-Iodoquinolin-4-ol is C9H6INO . It has a molecular weight of 271.05 . The structure includes a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis

6-Iodoquinolin-4-ol is a solid at room temperature . It has a predicted melting point of 119.19°C and a predicted boiling point of approximately 393.5°C at 760 mmHg . The predicted density is approximately 2.0 g/cm³ , and the refractive index is 1.77 (n 20D) .Applications De Recherche Scientifique

Application in Cancer Research

Scientific Field

Biomedical Sciences, specifically Oncology

Summary of the Application

6-Iodoquinolin-4-ol has been synthesized and studied for its potential application in photodynamic therapy (PDT) for cancer treatment . PDT is a form of treatment that uses light-sensitive compounds, known as photosensitizers, which are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells .

Methods of Application or Experimental Procedures

The compound was synthesized and then tested for its photodegradation and singlet oxygen production ability . Its photocytotoxicity was also investigated against Caco-2 and HepG2 cell lines using a light-emitting diode system centered at 630.8 ± 0.8 nm .

Results or Outcomes

The synthesized dyes were found to have moderate light stability . The potential of these compounds is evidenced by their cytotoxic activity against both tumor cell lines, highlighting the zwitterionic unsubstituted dye, which showed more intense photodynamic activity .

Application in Proteomics Research

Scientific Field

Biochemistry, specifically Proteomics

Summary of the Application

6-Iodoquinolin-4-ol is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the specific experiment or study. However, it typically involves the use of 6-Iodoquinolin-4-ol in various biochemical assays or experiments .

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of 6-Iodoquinolin-4-ol can contribute to a greater understanding of protein structures and functions .

Application in Treatment of Amebiasis

Scientific Field

Medicine, specifically Infectious Diseases

Summary of the Application

Iodoquinol, a compound related to 6-Iodoquinolin-4-ol, is used in the treatment of an intestinal infection called amebiasis . Amebiasis is caused by a protozoan, a type of tiny, one-celled animal .

Methods of Application or Experimental Procedures

Iodoquinol is typically administered orally in the form of a tablet . The dosage and length of treatment depend on the patient’s condition and response to therapy .

Results or Outcomes

Treatment with iodoquinol can lead to the elimination of the protozoan causing the infection, thereby alleviating the symptoms of amebiasis .

Application in Chemical Research

Scientific Field

Chemistry

Summary of the Application

6-Iodoquinolin-4-ol is often used as a starting material in the synthesis of various chemical compounds . Its unique structure makes it a valuable component in a variety of chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application in chemical research can vary widely depending on the specific experiment or study. However, it typically involves the use of 6-Iodoquinolin-4-ol in various chemical reactions .

Results or Outcomes

The outcomes of these studies can also vary widely, but the use of 6-Iodoquinolin-4-ol can contribute to the synthesis of a wide range of chemical compounds .

Application in Drug Discovery

Scientific Field

Pharmacology

Summary of the Application

6-Iodoquinolin-4-ol is used in drug discovery as a potential lead compound . Its unique structure and properties make it a candidate for further optimization and development into a therapeutic drug .

Methods of Application or Experimental Procedures

In drug discovery, 6-Iodoquinolin-4-ol would be subjected to a series of tests and assays to determine its pharmacological properties . This could include testing its binding affinity to various receptors, its metabolic stability, and its toxicity .

Results or Outcomes

The outcomes of these studies can vary, but the goal is to identify promising lead compounds that can be further optimized and developed into therapeutic drugs .

Safety And Hazards

Propriétés

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoquinolin-4-ol | |

CAS RN |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

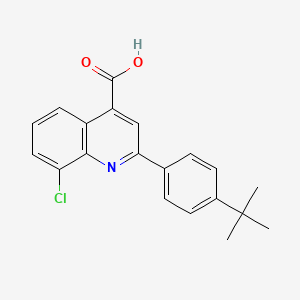

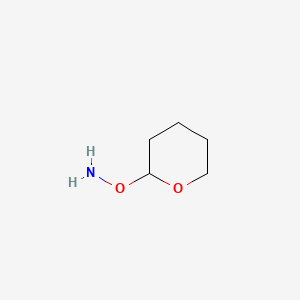

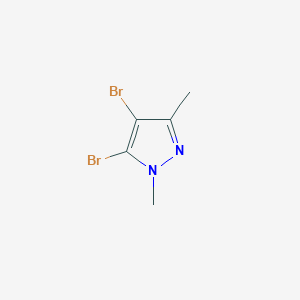

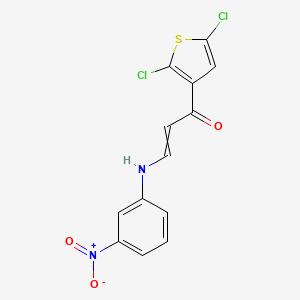

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile](/img/structure/B1312028.png)

![Glycine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B1312052.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1312054.png)

![3-[(4-Fluorophenyl)thio]-5-nitroaniline](/img/structure/B1312056.png)